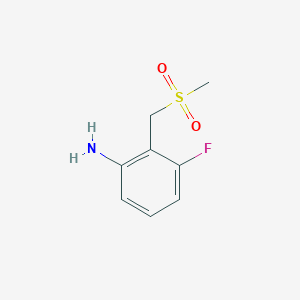

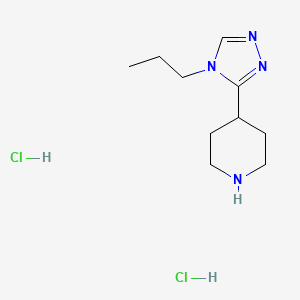

![molecular formula C19H23Cl2NO B1456157 4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220030-03-4](/img/structure/B1456157.png)

4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Overview

Description

Scientific Research Applications

Chemistry and Pharmacokinetics

The chemical and pharmacokinetic properties of related compounds, such as Bilastine, which is chemically described with similar complex structures, emphasize the importance of understanding the intricate chemistry underlying these compounds. Bilastine, used to relieve symptoms of hay fever, chronic urticaria, and other allergic rhinitis, showcases the relevance of detailed chemical knowledge in developing antihistamines with potent binding affinity to the H1 receptor, leading to longer durations of action. This underscores the critical role of chemical structure analysis in pharmacokinetics and drug development processes (Sharma, Hatware, Bhadane, & Patil, 2021).

Pharmacophoric Groups in Antipsychotic Agents

Research on arylcycloalkylamines highlights the pharmacophoric groups present in antipsychotic agents, providing insight into how arylalkyl substituents can enhance potency and selectivity for D(2)-like receptors. This knowledge is pivotal in the synthesis and evaluation of ligands, indicating the potential for compounds with similar structures to serve as frameworks for developing new antipsychotic medications with improved efficacy and selectivity (Sikazwe et al., 2009).

Neuropharmacology

Understanding the neuropharmacology of compounds like phencyclidine, which shares structural similarities with the compound , provides valuable insights into their pharmacological spectrum. The discussion on phencyclidine's action at various levels of the central nervous system, its effects on sensory input reactivity, and its impact on conditions like schizophrenia, illustrates the broad pharmacological activity that structurally related compounds may exhibit. Such research is crucial for uncovering the therapeutic potential and risks of new compounds in neuropharmacology and psychiatry (Domino, 1964).

Dopamine Receptor Binding

The synthesis and evaluation of ligands for D2-like receptors highlight the importance of common pharmacophoric groups in determining the potency and selectivity of synthesized agents at these receptors. This area of research is crucial for the development of new therapeutic agents targeting neurological disorders, illustrating how detailed structural and functional analyses contribute to advancements in medication for conditions such as psychosis and schizophrenia (Sikazwe et al., 2009).

properties

IUPAC Name |

4-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO.ClH/c20-18-14-17(16-4-2-1-3-5-16)6-7-19(18)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXOIDGEFKOQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)

![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)

![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)

![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)